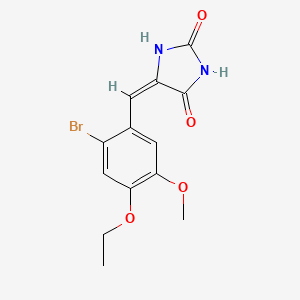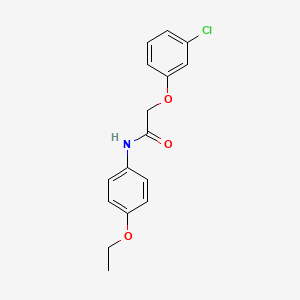
5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The introduction to "5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione" involves the exploration of imidazolidinedione derivatives and their significant applications in various fields of chemistry and pharmacology. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic uses.
Synthesis Analysis
The synthesis of imidazolidinedione derivatives typically involves Schiff base formation through the reaction of salicylaldehydes with amino compounds. For example, Zhu and Qiu (2011) detailed the synthesis of two Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with different amino compounds, illustrating a general approach that could be adapted for the synthesis of "this compound" (Zhu & Qiu, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds has shown that these molecules can crystallize in various space groups, with detailed bond angles and lengths providing insights into their three-dimensional configurations. For instance, Simone et al. (1995) discussed the coplanar arrangement of the imidazolidinedione and benzylidene rings in a related compound, suggesting similar structural characteristics might be observed in "this compound" (Simone et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving imidazolidinedione derivatives often include nucleophilic substitution and cycloaddition. The reactivity of these compounds under various conditions can lead to the formation of new bonds and functional groups, significantly altering their chemical properties. For example, reactions with azides or nucleophiles can introduce new substituents into the imidazolidinedione core, as demonstrated in studies on similar compounds (Omar, Youssef, & Kandeel, 2000).
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of derivatives closely related to 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione involves their use in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds, including a derivative similar in structure to the compound of interest, showed promising properties as photosensitizers in PDT. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anticancer Properties
Another area of research application involves the exploration of antibacterial and anticancer properties. Sherif, Eldeen, and Helal (2013) synthesized thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally similar to this compound. These compounds were evaluated for their antimicrobial and anticancer activities, showcasing the potential of such derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities (Sherif, Eldeen, & Helal, 2013).
DNA Binding Studies and Antioxidant Activity
Imidazolidine derivatives have also been explored for their DNA binding affinity and antioxidant activity, potentially indicative of anticancer applications. Shah et al. (2013) investigated the DNA binding affinity of novel imidazolidine derivatives, including those with benzylidene substituents. Their study found that these compounds exhibited significant binding strength to DNA, suggesting potential efficacy as anticancer drugs through interaction with cellular DNA. Furthermore, some derivatives showed notable antioxidant activity, highlighting their potential as natural antioxidants for food preservation or pharmaceutical use (Shah et al., 2013).
properties
IUPAC Name |
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-20-11-6-8(14)7(5-10(11)19-2)4-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVMBJWWYQTEZ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
